6-(pyrimidin-2-ylamino)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)hexanamide
Description
- It contains a pyrimidine moiety (pyrimidin-2-ylamino) and a cycloheptathiadiazole ring system (5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl).
- The compound’s name reflects its specific arrangement of functional groups.
6-(pyrimidin-2-ylamino)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)hexanamide: is a complex organic compound with a unique structure.
Properties
Molecular Formula |
C18H25N5OS |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
6-(pyrimidin-2-ylamino)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)hexanamide |
InChI |
InChI=1S/C18H25N5OS/c24-16(10-5-2-6-11-19-17-20-12-7-13-21-17)23-18-22-14-8-3-1-4-9-15(14)25-18/h7,12-13H,1-6,8-11H2,(H,19,20,21)(H,22,23,24) |
InChI Key |
OLSBLJSRRPAXSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC(=N2)NC(=O)CCCCCNC3=NC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound may vary, researchers typically employ multistep organic synthesis.
Reaction Conditions: These involve coupling reactions, cyclizations, and functional group manipulations.
Industrial Production: Unfortunately, detailed industrial production methods are scarce due to the compound’s complexity.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: These depend on the specific reaction type. For example
Major Products: These depend on the reaction type and starting materials.
Scientific Research Applications
Biology: Investigating its interactions with biomolecules (e.g., enzymes, receptors).
Medicine: Assessing its pharmacological properties and potential therapeutic uses.
Industry: Exploring applications in materials science or catalysis.
Mechanism of Action
- The compound likely interacts with specific molecular targets (e.g., enzymes, receptors).
- Its effects may involve modulating biochemical pathways (e.g., signal transduction, metabolic processes).
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features (e.g., novel structural elements).
Similar Compounds: While I don’t have specific names, explore related pyrimidine-based compounds.
Remember that this compound’s detailed information might be limited due to its complexity and specialized research
Biological Activity
6-(Pyrimidin-2-ylamino)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)hexanamide is a complex organic compound notable for its unique structural features that combine a pyrimidine moiety with a cycloheptathiazole unit. This compound's intricate architecture suggests potential biological activities that merit thorough investigation. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Structural Characteristics
The compound features:
- Pyrimidine Ring : Known for its role in nucleic acids and various biochemical pathways.
- Cycloheptathiazole Unit : Often associated with antimicrobial and antifungal properties.
- Hexanamide Chain : Links the two heterocyclic structures, potentially influencing the compound's reactivity and biological interactions.
Biological Activity Overview
Preliminary studies indicate that 6-(pyrimidin-2-ylamino)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)hexanamide may exhibit several biological activities:
- Antimicrobial Properties : The thiazole component is frequently linked to antimicrobial effects.
- Anticancer Potential : The pyrimidine structure is often involved in cancer-related pathways.
- Neuroprotective Effects : Some derivatives of similar structures have shown promise in neuroprotection.
The mechanisms underlying the biological activity of this compound are still being elucidated. However, potential interactions include:
- Inhibition of specific enzymes involved in nucleic acid synthesis.
- Modulation of signaling pathways related to cell proliferation and apoptosis.
Table 1: Summary of Biological Activities and Mechanisms
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth via cell wall synthesis disruption | |
| Anticancer | Induction of apoptosis in cancer cells through caspase activation | |
| Neuroprotective | Reduction of oxidative stress in neuronal cells |
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial properties of related compounds, it was found that derivatives containing thiazole rings exhibited significant activity against Gram-positive and Gram-negative bacteria. The presence of the pyrimidine ring may enhance this effect by facilitating interaction with bacterial nucleic acids.
Case Study 2: Anticancer Potential
Research into pyrimidine-based compounds has demonstrated their ability to inhibit tumor growth in various cancer cell lines. Specifically, compounds similar to 6-(pyrimidin-2-ylamino)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)hexanamide were shown to induce apoptosis in breast cancer cells by activating intrinsic apoptotic pathways.
Synthesis and Derivative Development
The synthesis of 6-(pyrimidin-2-ylamino)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)hexanamide can be approached through various methods, including:
- Condensation Reactions : Combining pyrimidine derivatives with cycloheptathiazole precursors.
- Functional Group Modifications : Altering the hexanamide chain to enhance biological activity or selectivity.
Future Directions
Further research is necessary to fully characterize the biological activity and therapeutic potential of this compound. Key areas for future investigation include:
- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) properties.
- Toxicology Studies : Evaluating safety profiles for potential clinical applications.
- Mechanistic Studies : Elucidating specific molecular targets and pathways involved in its biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
